molecular formula C9H8N2O2 B1313350 4-methyl-7-nitro-1H-indole CAS No. 289483-80-3

4-methyl-7-nitro-1H-indole

Cat. No.: B1313350
CAS No.: 289483-80-3
M. Wt: 176.17 g/mol
InChI Key: LXZHCIXJJSWNNT-UHFFFAOYSA-N
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Description

4-methyl-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds. The presence of a methyl group at the 4-position and a nitro group at the 7-position of the indole ring makes this compound a compound of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

4-Methyl-7-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to form hydrogen bonds with enzymes and proteins, often inhibiting their activity . These interactions are crucial in understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . Additionally, changes in gene expression have been observed, which may contribute to its biological activity. Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit time-dependent cytotoxicity, which may be attributed to their stability and degradation products

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that indole derivatives can exhibit dose-dependent cytotoxic activity, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can influence their biological activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-nitro-1H-indole typically involves the nitration of 4-methylindole. One common method is the reaction of 4-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-nitro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroindole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroindole derivatives.

    Reduction: 4-methyl-7-amino-1H-indole.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

4-methyl-7-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-nitro-1H-indole: Lacks the methyl group, which can influence its biological activity and chemical reactivity.

    4-methyl-5-nitro-1H-indole: The nitro group is positioned differently, affecting its chemical properties and reactivity.

Uniqueness

4-methyl-7-nitro-1H-indole is unique due to the specific positioning of the methyl and nitro groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

4-methyl-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZHCIXJJSWNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468167
Record name 4-methyl-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289483-80-3
Record name 4-methyl-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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